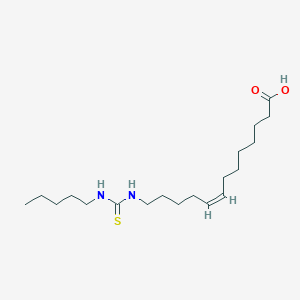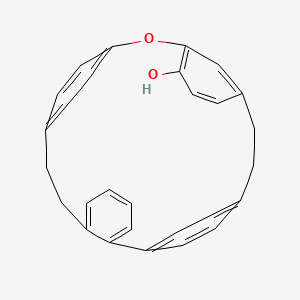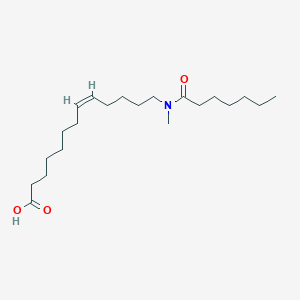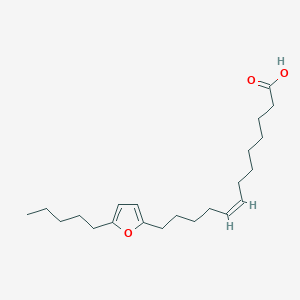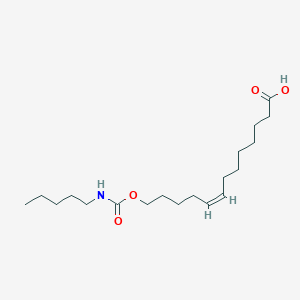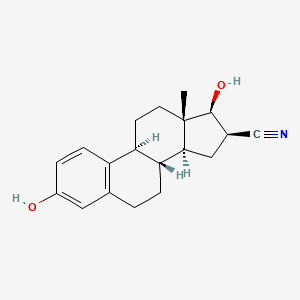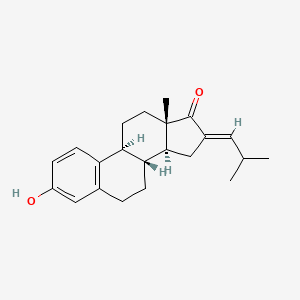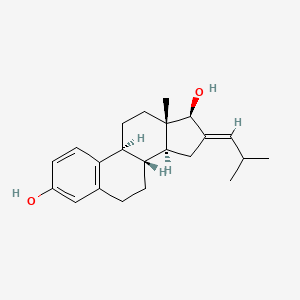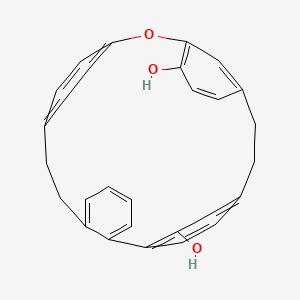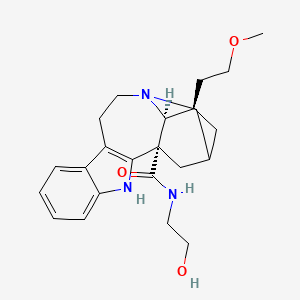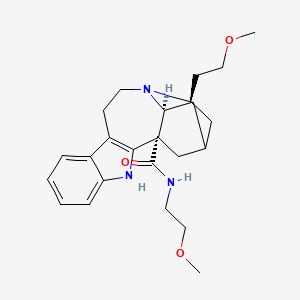
15-Isobutyrylmiguanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-イソブチリルミグアニンは、化学式C19H24O6を持つ低分子化合物です。化学、生物学、医学、工業など、さまざまな分野における潜在的な用途で知られています。この化合物はフラボノイドの誘導体であり、その潜在的な治療効果が調査されています。
準備方法
合成経路と反応条件
15-イソブチリルミグアニンの合成には、特定の試薬と反応条件を使用するなど、複数のステップが含まれます。一般的な方法の1つは、酸性条件下でミグアニンをイソ酪酸でエステル化することです。反応には通常、硫酸などの触媒が必要で、エステル結合の形成を促進するために高温で行われます。
工業生産方法
15-イソブチリルミグアニンの工業生産には、連続フロー反応器を使用した大規模なエステル化プロセスが関与する可能性があります。これらの反応器は、温度、圧力、反応物の濃度などの反応条件を正確に制御できるため、最終生成物の高収率と高純度が保証されます。さらに、再結晶化やクロマトグラフィーなどの精製手順を使用して、化合物を純粋な形で得ます。
化学反応の分析
反応の種類
15-イソブチリルミグアニンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、対応するカルボン酸またはケトンを生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元反応を実施でき、アルコールまたはアルカンを生成します。
置換: この化合物は、官能基が他の基に置換される置換反応を起こすことができます。これらの反応の一般的な試薬には、ハロゲン、酸、塩基が含まれます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: ハロゲン(塩素、臭素)、酸(塩酸)、塩基(水酸化ナトリウム)。
生成される主要な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アルカン。
置換: 使用される試薬に応じて、さまざまな置換された誘導体。
科学研究への応用
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as colitis and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
15-イソブチリルミグアニンの作用機序には、特定の分子標的および経路との相互作用が関与します。 炎症や免疫応答の重要な調節因子である核因子NF-κB(NFKB)の活性を阻害することが示されています 。NFKBを阻害することで、15-イソブチリルミグアニンは、炎症、細胞増殖、アポトーシスに関与する遺伝子の発現を調節できます。この阻害は、化合物がNFKB複合体に結合し、その活性化とその後の核への移行を阻止することによって達成されます。
類似化合物との比較
15-イソブチリルミグアニンは、次のような他の類似化合物と比較できます。
ミグアニン: 15-イソブチリルミグアニンの基となる親化合物です。イソブチリル基がなく、化学的性質と生物学的活性が異なります。
フラボノイド誘導体: フラボノイドに構造的に関連する化合物であり、同様の化学的骨格を共有しますが、置換基が異なります。これらの誘導体は、さまざまな程度の生物学的活性と治療の可能性を持っている可能性があります。
独自性
15-イソブチリルミグアニンは、その特定の化学構造により、独特の生物学的活性を示すため、独自性があります。NFKBを阻害する能力と、炎症性疾患や癌の治療における潜在的な治療用途により、科学研究と医薬品開発において注目すべき化合物となっています。
特性
分子式 |
C19H24O6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
[(3aS,6E,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2,5-dioxo-4,8,9,11a-tetrahydro-3aH-cyclodeca[b]furan-10-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-11(2)18(22)24-10-13-5-4-6-14(9-20)16(21)8-15-12(3)19(23)25-17(15)7-13/h6-7,11,15,17,20H,3-5,8-10H2,1-2H3/b13-7-,14-6+/t15-,17+/m0/s1 |
InChIキー |
TXZUNEFLWSLHBF-UZBZFLIQSA-N |
異性体SMILES |
CC(C)C(=O)OC/C/1=C\[C@@H]2[C@@H](CC(=O)/C(=C/CC1)/CO)C(=C)C(=O)O2 |
正規SMILES |
CC(C)C(=O)OCC1=CC2C(CC(=O)C(=CCC1)CO)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
